5-(5-methylfuran-2-yl)-1H-pyrazole
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Overview
Description
5-(5-Methylfuran-2-yl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 5-methylfuran moiety
Scientific Research Applications
Chemistry: 5-(5-Methylfuran-2-yl)-1H-pyrazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and ligands for metal-catalyzed reactions .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules. Its structural features make it a candidate for drug design and development .
Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its ability to modulate biological pathways and target specific enzymes .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance .
Mechanism of Action
Target of Action
Related compounds such as coumarin-pyrazoline hybrids have been reported to exhibit anticancer activities , suggesting potential targets could be cellular components involved in cancer progression.
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular and cellular levels, potentially influencing cell proliferation, apoptosis, or other cellular processes .
Biochemical Pathways
Given the potential anticancer activity of related compounds, it’s plausible that this compound could influence pathways related to cell cycle regulation, apoptosis, or other processes relevant to cancer progression .
Result of Action
Based on the potential anticancer activity of related compounds, it’s possible that this compound could influence cell proliferation, induce apoptosis, or exert other effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(5-methylfuran-2-yl)-1H-pyrazole. Factors such as temperature, pH, presence of other compounds, and the specific biological environment can impact the compound’s stability, its interaction with its targets, and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that furan derivatives can interact with various enzymes and proteins
Cellular Effects
Furan derivatives have been shown to influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 5-(5-methylfuran-2-yl)-1H-pyrazole in animal models. Future studies should investigate the effects of different dosages, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-methylfuran-2-yl)-1H-pyrazole typically involves the reaction of 5-methylfurfural with hydrazine derivatives. One common method includes the condensation of 5-methylfurfural with hydrazine hydrate under reflux conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-(5-Methylfuran-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Halogenated pyrazole derivatives.
Comparison with Similar Compounds
5-Methylfurfural: A precursor in the synthesis of 5-(5-methylfuran-2-yl)-1H-pyrazole.
2-Methylfuran: Another furan derivative with different reactivity and applications.
5-Hydroxymethylfurfural: A related compound with applications in biomass conversion and green chemistry.
Uniqueness: this compound stands out due to its combined furan and pyrazole moieties, which impart unique chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a compound of significant interest .
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-3-8(11-6)7-4-5-9-10-7/h2-5H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJASYNQNLPMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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